molecular formula C15H16N4O3 B2981700 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2309539-39-5

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2981700
CAS RN: 2309539-39-5
M. Wt: 300.318
InChI Key: WQVOCBGLLXXUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
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Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known as “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone”:

Anticancer Activity

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. They have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties .

Antimicrobial Applications

Triazole derivatives exhibit broad biological activities, including antimicrobial effects. They have been reported to show activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are significant concerns in healthcare settings due to their resistance to multiple antibiotics .

Antifungal Uses

Compounds with a triazole structure, such as ketoconazole and fluconazole, are well-known antifungals used in clinical applications. The triazole ring’s unique structure allows it to interact with fungal enzymes and receptors, disrupting their function and leading to the treatment of fungal infections .

Antiviral Properties

The triazole ring is also present in several antiviral drugs. For example, Ribavirin, a broad-spectrum antiviral drug, is used in the treatment of hepatitis. The triazole derivatives have been shown to possess activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Agrochemical Applications

In the agrochemical industry, triazole derivatives have been used as herbicides and defoliants. Their ability to inhibit catalase can be leveraged to control the growth of unwanted vegetation and manage crop production .

Material Chemistry

The triazole ring is a component in various materials due to its ability to form non-covalent bonds. This property is utilized in material chemistry to create compounds with specific characteristics, such as increased stability or altered physical properties .

Analgesic and Anti-inflammatory Effects

Triazole derivatives have been explored for their analgesic and anti-inflammatory properties. These compounds can interact with biological targets to reduce pain and inflammation, making them potential candidates for the development of new pain relief medications .

Anticonvulsant Potential

The triazole structure has been incorporated into drug candidates as anticonvulsant agents. These compounds can modulate neurotransmitter activity in the brain, which may help in the treatment of seizure disorders .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-15(14-8-21-12-3-1-2-4-13(12)22-14)18-5-11(6-18)7-19-10-16-9-17-19/h1-4,9-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVOCBGLLXXUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

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